molecular formula C17H18ClFN2O3S B2978759 3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 2034260-36-9

3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2978759
CAS No.: 2034260-36-9
M. Wt: 384.85
InChI Key: QRFLKCANVJGMJY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene ring linked to an N-[(oxan-4-yl)(pyridin-3-yl)methyl] group. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the oxan-4-yl (tetrahydropyran) and pyridin-3-yl groups contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-15-10-14(3-4-16(15)19)25(22,23)21-17(12-5-8-24-9-6-12)13-2-1-7-20-11-13/h1-4,7,10-12,17,21H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFLKCANVJGMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The chloro and fluoro substituents are introduced through halogenation reactions, while the oxane and pyridine rings are attached via nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene sulfonamides.

Scientific Research Applications

3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions. The oxane and pyridine rings contribute to the overall molecular stability and specificity of the compound.

Comparison with Similar Compounds

3-Chloro-4-Fluoro-N-{4-[(1H-1,2,4-Triazol-1-yl)Methyl]Phenyl}Benzene-1-Sulfonamide

  • Structural Differences : Replaces the oxan-4-yl and pyridin-3-yl groups with a triazole-linked phenyl moiety.
  • Molecular Weight : 348.81 g/mol (vs. higher for the target compound due to oxan/pyridine groups).
  • Applications : Likely optimized for solubility but may exhibit lower membrane permeability .

2-Chloro-4-Fluoro-N-(1-(3-Fluorobenzoyl)Piperidin-4-yl)-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-3,6-Dihydropyrimidin-1(2H)-yl)Benzene Sulfonamide (13p)

  • Structural Differences: Incorporates a piperidine ring and dihydropyrimidinone core.
  • Key Properties: The trifluoromethyl group enhances metabolic stability, while the dihydropyrimidinone may target enzymes like dihydrofolate reductase.
  • Applications: Potential use in herbicide development due to its fluorinated and heterocyclic motifs .

2-Chloro-N-{[4-(Phenylsulfanyl)Oxan-4-yl]Methyl}Benzene-1-Sulfonamide (BG15037)

  • Structural Differences : Substitutes pyridin-3-yl with a phenylsulfanyl group.
  • Molecular Weight : 397.94 g/mol (higher due to sulfur content).
  • Key Properties : Increased lipophilicity from the phenylsulfanyl group may improve blood-brain barrier penetration.
  • Applications : Neuroactive drug candidate with enhanced membrane permeability .

4-Chloro-N-(3-Methoxy-4-(4-Methyl-3-Pyridinyl)Phenyl)Benzene-Sulfonamide

  • Structural Differences : Features a methoxy group and 4-methylpyridinyl substituent.
  • Applications : Anticancer or anti-inflammatory agent due to pyridine-mediated receptor interactions .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Triazole Analogue BG15037 Compound 13p
Molecular Weight (g/mol) ~430 (estimated) 348.81 397.94 ~600 (estimated)
LogP (Lipophilicity) Moderate Low High High
Hydrogen Bond Acceptors 7 6 5 9
Metabolic Stability High (fluorine) Moderate Moderate High (trifluoromethyl)
Solubility (aq.) Moderate High Low Low

Biological Activity

3-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic natural substrates in biological systems. The presence of the chloro and fluoro substituents enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active sites on proteins, while the oxane and pyridine groups may facilitate additional interactions that modulate enzyme activity or receptor binding.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have demonstrated that modifications in the sulfonamide structure can enhance efficacy against specific bacterial strains.
  • Anticancer Properties : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Cardiovascular Effects : Research on related sulfonamide compounds has shown potential effects on perfusion pressure and coronary resistance in isolated heart models, indicating possible cardiovascular applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
CardiovascularModulation of perfusion pressure

Case Study: Cardiovascular Effects

A study evaluated the impact of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure compared to controls. This suggests a potential therapeutic role in managing cardiovascular conditions .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its biological activity. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME to predict how the compound behaves in biological systems .

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